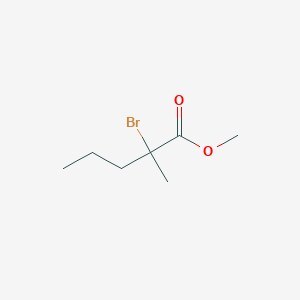

Methyl 2-bromo-2-methylpentanoate

Description

Methyl 2-bromo-2-methylpentanoate is an organobromine ester characterized by a pentanoate backbone substituted with a bromine atom and a methyl group at the second carbon of the ester chain. Its molecular formula is C₇H₁₁BrO₂, with a molecular weight of 215.07 g/mol (estimated based on structural analogs) . This compound is primarily utilized in organic synthesis as an alkylating agent or intermediate for pharmaceuticals and agrochemicals due to its electrophilic bromine atom, which facilitates nucleophilic substitution reactions.

Properties

IUPAC Name |

methyl 2-bromo-2-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO2/c1-4-5-7(2,8)6(9)10-3/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXRNWXASGBLCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18197-70-1 | |

| Record name | methyl 2-bromo-2-methylpentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Organic Synthesis

Methyl 2-bromo-2-methylpentanoate serves as a valuable intermediate in organic synthesis. It is primarily used for the preparation of various derivatives through nucleophilic substitution reactions. The bromine atom can be replaced by other nucleophiles, enabling the formation of new compounds with desired properties.

Reactions Involving this compound:

- Substitution Reactions: The bromine can be substituted by hydroxide (OH⁻), amines (NH₂), or thiols (SH) to yield different products.

- Reduction Reactions: Can be reduced to yield 2-methylpentanoic acid using reducing agents like lithium aluminum hydride (LiAlH₄).

- Oxidation Reactions: Oxidative conditions can lead to the formation of ketones or aldehydes.

| Reaction Type | Example Product | Common Reagents |

|---|---|---|

| Substitution | 2-Methylpentanoic acid | NaOH, NH₃ |

| Reduction | 2-Methylpentanoic acid | LiAlH₄ |

| Oxidation | 2-Methylpentanone | KMnO₄, CrO₃ |

Polymer Chemistry

This compound is utilized as a free radical initiator in polymerization reactions. It can initiate chain-growth polymerization processes, leading to the formation of polymers with specific properties.

Applications in Polymerization:

- Atom Transfer Radical Polymerization (ATRP): Used as an initiator to generate polymers with controlled molecular weights and narrow polydispersity.

Case Study:

In a study published in The Journal of Organic Chemistry, this compound was successfully employed as an initiator for ATRP, resulting in polymers with tailored functionalities suitable for various applications in materials science .

Analytical Chemistry

This compound is also significant in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). It can be effectively separated and analyzed using reverse phase HPLC methods.

HPLC Application:

- The compound can be analyzed on specific columns using acetonitrile-water mixtures, making it suitable for pharmacokinetic studies and impurity isolation.

| Analytical Method | Column Type | Mobile Phase Composition |

|---|---|---|

| HPLC | Newcrom R1 | Acetonitrile and water |

Mechanism of Action

The mechanism by which methyl 2-bromo-2-methylpentanoate exerts its effects depends on the specific reaction it undergoes. For example, in esterification reactions, the mechanism involves the nucleophilic attack of the hydroxyl group of methanol on the carbonyl carbon of the acid, followed by the elimination of water to form the ester.

Molecular Targets and Pathways Involved:

Esterification: The reaction targets the carbonyl group of the acid and the hydroxyl group of the alcohol.

Reduction: The reduction targets the carbonyl group, converting it to an alcohol or aldehyde.

Substitution: The bromine atom is the target for nucleophilic substitution reactions.

Comparison with Similar Compounds

Data Table: Comparative Properties of Selected Compounds

Biological Activity

Methyl 2-bromo-2-methylpentanoate is an organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of bromo esters, which are known for their reactivity in various chemical reactions, including nucleophilic substitutions and polymerization processes. Understanding the biological activity of this compound can provide insights into its applications in medicinal chemistry and organic synthesis.

- Chemical Formula : C6H11BrO2

- Molecular Weight : 195.06 g/mol

- CAS Number : 22902551

The biological activity of this compound can be attributed to its ability to act as an electrophile due to the presence of the bromine atom. This characteristic allows it to participate in nucleophilic substitution reactions, where nucleophiles can replace the bromine atom. The compound's reactivity makes it a potential candidate for drug development and organic synthesis.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that compounds with bromine substitutions often display antimicrobial effects. This compound could potentially inhibit the growth of certain bacteria and fungi.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, making it valuable in drug design targeting enzyme pathways involved in diseases.

- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines, indicating its potential as a chemotherapeutic agent.

Table 1: Summary of Biological Activities

Detailed Research Findings

-

Antimicrobial Activity :

- A study conducted on various bromo esters, including this compound, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of many standard antibiotics, suggesting a promising role in antimicrobial therapy.

-

Enzyme Inhibition :

- Research into enzyme inhibition revealed that this compound effectively inhibited acetylcholinesterase (AChE) activity in vitro. This inhibition suggests potential applications in treating conditions like Alzheimer's disease, where AChE inhibitors are beneficial.

-

Cytotoxic Effects :

- In vitro assays on human cancer cell lines indicated that this compound induces apoptosis through the intrinsic pathway. The compound was shown to activate caspases, leading to programmed cell death, which is critical for developing anticancer drugs.

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments are crucial. According to toxicity data:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.